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Compound of Interest

Compound Name: 3,5-Dimethylanisole

Cat. No.: B1630441

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key spectral characteristics of 1-
methoxy-3,5-dimethylbenzene, a significant molecule in organic synthesis and medicinal
chemistry. The following sections detail its signature features in *H NMR, 3C NMR, Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for
straightforward comparison and reference. Detailed experimental protocols for acquiring these
spectra are also provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The empirical formula for 1-methoxy-3,5-dimethylbenzene is CoH120, with a molecular weight
of 136.19 g/mol .[1] The spectral data presented below provides a comprehensive fingerprint
for the identification and characterization of this compound.

Table 1: *H NMR Spectral Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
6.62 s 1H Ar-H (H4)
6.54 s 2H Ar-H (H2, H6)
3.77 S 3H OCHs
2.28 S 6H Ar-CHs
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Chemical Shift (6) ppm

Assignment

159.9 C1(C-0)

139.0 C3, C5 (C-CHs)
114.3 C4

108.9 C2,C6

55.1 OCHs

21.6 Ar-CHs

Table 3: Infrared (IR) SpectralData

Wavenumber (cm~?)

Intensity

Assighment

3000-2850

Strong

C-H stretch (aromatic and

aliphatic)

1610, 1590, 1470

Medium-Strong

C=C stretch (aromatic ring)

C-O-C stretch (asymmetric and

1295, 1205 Strong ]

symmetric)
1155 Strong C-O stretch (ether)

C-H bend (aromatic, out-of-
830 Strong

plane)

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

136 100 [M]* (Molecular lon)
121 80 [M-CHs]*

106 20 [M-CH20]*

91 60 [C7H7]* (Tropylium ion)
77 30 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data
presented above. Specific instrument parameters may vary.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation:
» Weigh approximately 10-20 mg of 1-methoxy-3,5-dimethylbenzene.

¢ Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
Acetone-ds, DMSO-de) in a clean, dry NMR tube.

o Ensure the solution is clear and free of any particulate matter.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.
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» Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (33C NMR):

e Spectrometer: 100 MHz or higher corresponding 13C frequency.

e Pulse Sequence: Proton-decoupled single-pulse experiment.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 128-1024 (or more, depending on sample concentration).

o Referencing: Deuterated solvent signal (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

e Place a small drop of neat 1-methoxy-3,5-dimethylbenzene onto a clean, dry salt plate (e.g.,
NaCl or KBr).

o Gently place a second salt plate on top of the first to create a thin liquid film between the
plates.

e Ensure there are no air bubbles in the film.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm~1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.
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e Background: A background spectrum of the clean, empty salt plates should be acquired prior
to the sample scan.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

 Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or a gas chromatography (GC) inlet.

e The sample is vaporized in the ion source.

e The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV)
to induce ionization and fragmentation.

Instrument Parameters:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40-400.

lon Source Temperature: 200-250 °C.

Data Acquisition: Scan mode to detect all ions within the specified mass range.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
1-methoxy-3,5-dimethylbenzene.
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Caption: Workflow for the spectral characterization of 1-methoxy-3,5-dimethylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Key Spectral Characteristics of 1-Methoxy-3,5-
dimethylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630441#key-spectral-characteristics-of-1-methoxy-
3-5-dimethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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